molecular formula C11H17NO5 B6591892 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1779990-74-7

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid

Cat. No. B6591892
CAS RN: 1779990-74-7
M. Wt: 243.26 g/mol
InChI Key: XGHAAKHJLWVLJB-UHFFFAOYSA-N
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Description

“1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid” is a chemical compound that is used in organic synthesis . It is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing commercially available Boc-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring, which is a common feature in many pharmaceuticals . The Boc group is used for the protection of the N α-amino moiety .


Chemical Reactions Analysis

The reactions involving this compound take place under room temperature conditions for 1–4 h with yields up to 90% . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Mechanism of Action

The mechanism of action for this compound involves the electrophilic character of oxalyl chloride . The Boc group is selectively removed via β-elimination under strongly basic conditions, most commonly using piperidine .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, properties, and potential applications. It could also involve the development of safer and more efficient methods for its synthesis and deprotection . Additionally, it could be interesting to explore its potential uses in the synthesis of new pharmaceuticals or materials .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHAAKHJLWVLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid

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